1-Boc-4-Cbz-amino-piperidine

Vue d'ensemble

Description

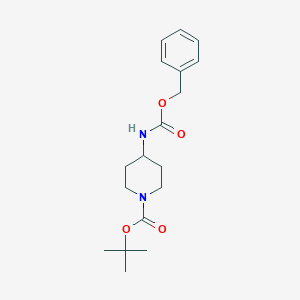

1-Boc-4-Cbz-amino-piperidine (CAS: 220394-97-8) is a dual-protected piperidine derivative featuring tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Its molecular formula is C₁₈H₂₆N₂O₄ (MW: 334.41 g/mol), and it is widely used as a key intermediate in organic synthesis and medicinal chemistry research . The compound is characterized by:

- High purity (>98%) with validated quality control (QC) data .

- Storage stability: Stable at room temperature but recommended for short-term storage at -20°C or -80°C in solution form to prevent degradation .

- Safety profile: Classified under GHS H302 (harmful if swallowed), requiring precautions such as gloves and eye protection during handling .

Méthodes De Préparation

The synthesis of 1-Boc-4-Cbz-amino-piperidine typically involves the protection of the amino group in piperidine. The process can be summarized as follows:

Protection of the Amino Group: The amino group in piperidine is first protected using tert-butyl dicarbonate (Boc2O) to form Boc-piperidine.

Introduction of the Cbz Group: The Boc-protected piperidine is then reacted with benzyl chloroformate (CbzCl) to introduce the Cbz group, resulting in the formation of this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-Boc-4-Cbz-amino-piperidine undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), while the Cbz group can be removed via catalytic hydrogenation.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of 1-Boc-4-Cbz-amino-piperidine typically involves:

- Protection of the Amino Group : The amino group in piperidine is protected using tert-butyl dicarbonate (Boc2O).

- Introduction of the Cbz Group : The Boc-protected piperidine is reacted with benzyl chloroformate (CbzCl) to introduce the Cbz group.

These steps ensure high yield and purity, making it suitable for further applications in drug development and organic synthesis.

Scientific Research Applications

This compound serves multiple roles in scientific research, particularly in medicinal chemistry and organic synthesis:

- Pharmaceutical Development : It is a crucial intermediate for synthesizing complex molecules and peptides with therapeutic potential.

- Peptide Synthesis : The compound aids in protecting amino groups during peptide chain assembly, ensuring successful synthesis of biologically relevant peptides.

- Drug Candidate Development : It facilitates the creation of intermediates and active pharmaceutical ingredients, contributing to drug discovery efforts .

Synthesis of Pharmacologically Active Compounds

This compound is utilized in the synthesis of various biologically active compounds:

- SIRT2 Inhibitors : Derivatives synthesized from this compound have shown potential as inhibitors of SIRT2, an enzyme linked to metabolism and aging.

- Cdk5/p25 Kinase Inhibitors : It plays a role in developing inhibitors targeting cyclin-dependent kinase 5, significant in neurodegenerative diseases.

- Antimalarial Agents : Compounds derived from this compound are being explored for their efficacy against malaria.

- P2Y12 Antagonists : This compound is also involved in synthesizing orally bioavailable P2Y12 antagonists, which are important for cardiovascular disease management.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including those derived from this compound. For instance, compounds have demonstrated low micromolar activity against influenza viruses, indicating their potential as antiviral agents .

Case Study 1: Antiviral Agents

Research has shown that piperidine derivatives exhibit significant antiviral activity against H1N1 strains. This study emphasizes the importance of structural modifications in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

SAR studies on piperidine derivatives reveal that modifications to the Boc and Cbz groups can significantly affect biological potency. Replacing the Boc group with alternative protecting groups has been shown to enhance antiviral efficacy against various viruses .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminopiperidine | Unprotected amino group | Directly involved in neurotransmission |

| N-Boc-3-piperidinol | Boc protected but without Cbz | Used in different synthetic pathways |

| N-Cbz-4-piperidone | Cbz protected but without Boc | Studied for neuroactive properties |

| 1-Benzyl-4-(Boc-amino)piperidine | Benzyl and Boc protection | Important for medicinal chemistry applications |

This table illustrates the diversity among piperidine derivatives and highlights how structural variations influence their biological activities.

Mécanisme D'action

The mechanism of action of 1-Boc-4-Cbz-amino-piperidine primarily involves the protection and deprotection of amino groups. The Boc group is introduced to protect the amino group from unwanted reactions during synthesis. The deprotection process involves the removal of the Boc group under acidic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares 1-Boc-4-Cbz-amino-piperidine with structurally related piperidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 220394-97-8 | C₁₈H₂₆N₂O₄ | 334.41 | Boc, Cbz, piperidine |

| 1-Boc-4-(Aminomethyl)piperidine | 144222-22-0 | C₁₁H₂₂N₂O₂ | 214.30 | Boc, aminomethyl, piperidine |

| 4-(Cbz-amino)-1-benzylpiperidine | 182223-53-6 | C₂₀H₂₄N₂O₂ | 324.42 | Cbz, benzyl, piperidine |

| 4-Anilino-1-Boc-piperidine | 125541-22-2 | C₁₆H₂₄N₂O₂ | 276.40 | Boc, anilino, piperidine |

| 1-Cbz-4-aminomethylpiperidine | 157023-34-2 | C₁₄H₂₀N₂O₂ | 248.32 | Cbz, aminomethyl, piperidine |

Key Observations :

- Boc vs. Cbz Protection: The Boc group enhances steric protection and acid stability, while the Cbz group offers orthogonal deprotection under hydrogenolysis .

- Substituent Effects: The aminomethyl group in 1-Boc-4-(Aminomethyl)piperidine increases hydrophilicity, whereas the benzyl group in 4-(Cbz-amino)-1-benzylpiperidine introduces aromaticity and lipophilicity .

Activité Biologique

1-Boc-4-Cbz-amino-piperidine is a piperidine derivative notable for its applications in medicinal chemistry and organic synthesis. This compound, characterized by the presence of a tert-butoxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) protecting group on the amino group, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₆N₂O₄

- Molecular Weight : Approximately 334.41 g/mol

- Structural Features : The Boc and Cbz groups provide stability and protect functional groups during chemical reactions, facilitating the synthesis of complex molecules.

Biological Applications

This compound serves as a versatile building block in the synthesis of several biologically active compounds. Its applications include:

- Synthesis of SIRT2 Inhibitors : Compounds derived from this compound have been shown to inhibit SIRT2, an enzyme involved in various cellular processes, including metabolism and aging.

- Cdk5/p25 Kinase Inhibitors : This compound is used in developing inhibitors targeting cyclin-dependent kinase 5 (Cdk5), which plays a crucial role in neurodegenerative diseases.

- Antimalarial Drugs : Its derivatives have been explored for their potential as antimalarial agents, contributing to the fight against malaria.

- P2Y12 Antagonists : this compound is involved in synthesizing orally bioavailable P2Y12 antagonists, which are crucial for managing cardiovascular diseases by inhibiting platelet aggregation.

The mechanism of action of compounds synthesized from this compound often involves:

- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, blocking pathways essential for pathogen survival or cellular proliferation.

- Binding Affinity Studies : Research indicates that this compound exhibits significant binding affinity to various biological targets, enhancing its utility in drug design .

Case Study 1: Synthesis of Antiviral Agents

A study highlighted the efficacy of piperidine derivatives, including those derived from this compound, against influenza viruses. These compounds demonstrated low micromolar activity against H1N1 strains, indicating their potential as antiviral agents .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research has focused on the SAR of piperidine derivatives. Modifications to the Boc and Cbz groups significantly impacted biological activity. For example, replacing the Boc group with alternative protecting groups increased antiviral potency against various viruses, including coronaviruses .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminopiperidine | Unprotected amino group | Directly involved in neurotransmission |

| N-Boc-3-piperidinol | Boc protected but without Cbz | Used in different synthetic pathways |

| N-Cbz-4-piperidone | Cbz protected but without Boc | Studied for neuroactive properties |

| 1-Benzyl-4-(Boc-amino)piperidine | Benzyl and Boc protection | Important for medicinal chemistry applications |

This table illustrates the diversity of piperidine derivatives and their distinct biological activities influenced by structural modifications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Boc-4-Cbz-amino-piperidine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential protection of the piperidine ring. First, the Boc (tert-butoxycarbonyl) group is introduced at the 1-position using di-tert-butyl dicarbonate in anhydrous THF under nitrogen atmosphere. The 4-amino group is then protected with a Cbz (benzyloxycarbonyl) group using benzyl chloroformate in the presence of a base like triethylamine . Optimizing stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and reaction time (12–24 hours) improves yields (>80%). Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity (>98%) product .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30). Retention time ~8.2 minutes .

- NMR : Key peaks include δ 1.4 ppm (Boc tert-butyl), δ 5.1 ppm (Cbz benzyl CH₂), and δ 3.4–4.2 ppm (piperidine protons) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z = 335.4) confirms molecular weight .

- Impurity Profiling : Monitor residual solvents (e.g., THF) via GC-MS and byproducts like deprotected intermediates via TLC .

Q. What are the recommended safety protocols for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions due to dust/volatile solvents .

- Storage : Store at room temperature in a desiccator; avoid moisture to prevent Boc group hydrolysis .

- Waste Disposal : Collect organic waste separately and transfer to certified hazardous waste facilities to comply with EPA regulations .

Advanced Research Questions

Q. How does this compound serve as a precursor in opioid analog synthesis, and what analytical methods confirm intermediate fidelity?

- Methodology : The compound is a key intermediate in fentanyl analog synthesis. After deprotection (e.g., HCl/dioxane for Boc, H₂/Pd-C for Cbz), the free amine undergoes reductive amination with substituted phenethylamines.

- Critical Steps :

- Monitor deprotection completeness via IR (loss of C=O stretches at 1680–1720 cm⁻¹) .

- Validate intermediates using LC-MS (e.g., [M+H]⁺ = 266.4 for deprotected 4-aminopiperidine) .

- Regulatory Compliance : Document synthesis steps rigorously for DEA compliance if targeting controlled substances .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours). HPLC analysis shows Boc group hydrolysis at pH < 2 (yielding 4-Cbz-aminopiperidine) .

- Thermal Stability : TGA/DSC reveals decomposition onset at 180°C. Store below 25°C to prevent dimerization .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodology :

- Experimental Solubility Screening : Use shake-flask method in DMSO, ethanol, and aqueous buffers (pH 1–10). Reported solubility: 29.9 mg/mL in DMSO, <1 mg/mL in water .

- Computational Prediction : Compare with Hansen solubility parameters (δD = 18.1, δP = 5.2, δH = 9.3) to identify optimal co-solvents (e.g., DMSO:Tween 80:saline = 5:3:2) for in vivo formulations .

Propriétés

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBFRLAMTVIDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363850 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220394-97-8 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.